(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that belongs to the class of benzofuroxazines. This compound is characterized by its unique structure, which includes a benzofuran ring fused with an oxazine ring, and a benzylidene group in the Z-configuration. The presence of a furan-2-ylmethyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Oxazine Ring Formation: The oxazine ring is formed by reacting the benzofuran intermediate with an amine and a suitable aldehyde under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the oxazine intermediate and benzaldehyde in the presence of a base.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the oxazine intermediate with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran and oxazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuroxazines: Compounds with similar benzofuran and oxazine ring structures.
Benzylidene Derivatives: Compounds with similar benzylidene groups.
Furan-2-ylmethyl Derivatives: Compounds with similar furan-2-ylmethyl groups.
Uniqueness
The uniqueness of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2Z)-2-benzylidene-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21-17-8-9-19-18(13-23(14-26-19)12-16-7-4-10-25-16)22(17)27-20(21)11-15-5-2-1-3-6-15/h1-11H,12-14H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYWOCHQSLMMT-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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